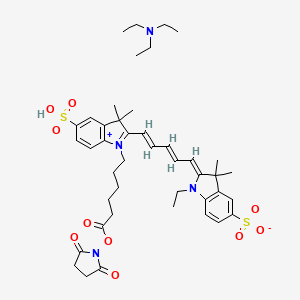

CY5-SE (triethylamine salt)

Description

BenchChem offers high-quality CY5-SE (triethylamine salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CY5-SE (triethylamine salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C43H58N4O10S2 |

|---|---|

Poids moléculaire |

855.1 g/mol |

Nom IUPAC |

N,N-diethylethanamine;(2Z)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C37H43N3O10S2.C6H15N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);4-6H2,1-3H3 |

Clé InChI |

IFUMHFCOWWJPSC-UHFFFAOYSA-N |

SMILES isomérique |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC |

SMILES canonique |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC |

Origine du produit |

United States |

Foundational & Exploratory

The Definitive Guide to the Spectral Properties of CY5-SE Triethylamine Salt

For researchers, scientists, and drug development professionals leveraging fluorescent technologies, a deep understanding of the spectral characteristics of the chosen fluorophore is paramount for experimental success. This guide provides an in-depth technical overview of the spectral properties of Cyanine 5-Succinimidyl Ester (CY5-SE) triethylamine salt, a widely utilized fluorescent dye in biological and pharmaceutical research. We will delve into the core photophysical parameters, the influence of the local environment, and provide robust protocols for accurate characterization, ensuring the generation of reliable and reproducible data.

Introduction to CY5-SE Triethylamine Salt: A Workhorse in the Far-Red Spectrum

CY5-SE is a member of the cyanine dye family, renowned for its high molar extinction coefficient and fluorescence emission in the far-red region of the electromagnetic spectrum.[1][2] This spectral window is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.[3] The succinimidyl ester (SE) functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[4][5][6] The triethylamine salt formulation enhances the solubility of the dye in aqueous buffers, a critical factor for consistent and efficient labeling reactions.[1][2]

Core Spectral Properties of CY5-SE Triethylamine Salt

The fundamental spectral properties of a fluorophore dictate its performance in various applications. For CY5-SE triethylamine salt, these key parameters are summarized below.

| Spectral Property | Value | Source(s) |

| Excitation Maximum (λex) | ~646 - 651 nm | [1][2][7][8] |

| Emission Maximum (λem) | ~662 - 671 nm | [1][7][8][9] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [8][9] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | [2][8] |

| Recommended Laser Lines | 633 nm, 647 nm | [1][2] |

Stokes Shift: The difference between the excitation and emission maxima, known as the Stokes shift, is approximately 15-25 nm for CY5. This separation is crucial for minimizing the overlap between the excitation and emission signals, thereby enhancing detection sensitivity.

The Impact of the Molecular Environment on CY5-SE Spectral Properties

The spectral behavior of cyanine dyes, including CY5, is known to be influenced by their immediate environment. Understanding these effects is critical for interpreting experimental data accurately.

Solvent Effects (Solvatochromism)

The polarity and viscosity of the solvent can significantly impact the absorption and emission spectra of CY5. Generally, cyanine dyes exhibit solvatochromism, where the positions of the absorption and emission maxima shift in response to changes in solvent polarity.[10] While CY5 is relatively stable across a broad pH range (pH 4 to 10), extreme pH conditions can lead to dye degradation.[9][11]

-

Polarity: In more polar solvents, a red shift (bathochromic shift) in the emission spectrum is often observed. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules.[12]

-

Viscosity: Increased solvent viscosity can restrict the non-radiative decay pathways of the dye, such as cis-trans isomerization, leading to an increase in fluorescence quantum yield.

The Role of Triethylamine

Triethylamine is primarily included in the formulation to act as a counter-ion and improve the solubility of the sulfonated cyanine dye in aqueous solutions. Once dissolved and diluted for spectral measurements or labeling reactions, the concentration of triethylamine is typically negligible and is not expected to have a significant direct impact on the core spectral properties of the CY5 fluorophore. However, in some contexts, tertiary amines like triethylamine can influence the photostability of cyanine dyes, particularly at elevated temperatures or in the presence of other reactive species.[13][14]

Fluorescence Quenching

Fluorescence quenching is a process that leads to a decrease in fluorescence intensity. For CY5, several quenching mechanisms are relevant:

-

Self-Quenching (Concentration Quenching): At high concentrations or high labeling densities on a biomolecule, CY5 molecules can interact with each other, leading to the formation of non-fluorescent dimers or aggregates. This results in a significant reduction in the overall fluorescence signal.[9][11] It is therefore crucial to optimize the dye-to-protein ratio during labeling.

-

Quenching by Biomolecules: Certain amino acids, such as tryptophan, can quench the fluorescence of cyanine dyes. Proximity to specific DNA bases, particularly guanine, can also lead to quenching.[11]

-

External Quenchers: A variety of molecules can act as quenchers for CY5. Black Hole Quenchers (BHQ), particularly BHQ-2 and BHQ-3, are efficient non-fluorescent quenchers for far-red dyes like CY5 and are commonly used in applications such as qPCR probes and FRET-based assays.[15][16]

Photostability

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. While CY5 is a relatively photostable dye, prolonged exposure to high-intensity light will lead to a decrease in fluorescence. The rate of photobleaching is dependent on the intensity of the excitation light, the presence of oxygen, and the chemical environment.[17][18][19][20]

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of CY5-SE is essential for reliable experimental design and data interpretation. The following are detailed, step-by-step methodologies for key spectral characterization experiments.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the excitation and emission maxima of CY5-SE.

Workflow for Measuring Excitation and Emission Spectra

Caption: Workflow for determining the excitation and emission spectra of CY5-SE.

Step-by-Step Protocol:

-

Prepare a Stock Solution: Dissolve the CY5-SE triethylamine salt in high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 1-10 mM.[1][21]

-

Prepare a Working Solution: Dilute the stock solution in the desired buffer (e.g., 1x Phosphate Buffered Saline, pH 7.4) to a final concentration that yields an absorbance of less than 0.1 at the absorption maximum in a 1 cm pathlength cuvette. This is crucial to avoid inner filter effects.[22]

-

Acquire Emission Spectrum:

-

Set the spectrofluorometer to excitation mode.

-

Set the excitation wavelength to a value near the expected absorption maximum (e.g., 640 nm).

-

Scan the emission monochromator over a wavelength range that encompasses the expected emission (e.g., 650 nm to 750 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).[23][24][25]

-

-

Acquire Excitation Spectrum:

-

Set the spectrofluorometer to emission mode.

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator over a wavelength range that encompasses the expected absorption (e.g., 550 nm to 660 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).[23][24][25]

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Workflow for Determining Molar Extinction Coefficient

Caption: Workflow for the determination of the molar extinction coefficient.

Step-by-Step Protocol:

-

Prepare a Concentrated Stock Solution: Accurately weigh a known amount of CY5-SE and dissolve it in a precise volume of a suitable solvent (e.g., methanol or DMSO) to create a stock solution of known concentration.

-

Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution in the same solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax), which is typically very close to the excitation maximum.

-

Apply the Beer-Lambert Law: The Beer-Lambert law states that A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length of the cuvette in cm (usually 1 cm).

-

Calculate the Extinction Coefficient: Plot the absorbance values against the corresponding concentrations. The slope of the resulting linear regression line will be the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is the most common approach.

Step-by-Step Protocol:

-

Select a Reference Standard: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to CY5. A suitable standard for CY5 is Cresyl Violet in methanol (Φ = 0.54).

-

Prepare Solutions: Prepare dilute solutions of both the CY5-SE and the reference standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Measure the absorbance of both the CY5-SE solution and the reference standard solution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of both solutions, ensuring that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both measurements.

-

Calculate Quantum Yield: The quantum yield of the CY5-SE (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.[26]

-

Application in Biomolecule Labeling

The primary application of CY5-SE is the fluorescent labeling of biomolecules. A general protocol for labeling proteins is provided below.

Workflow for Protein Labeling with CY5-SE

Caption: General workflow for labeling proteins with CY5-SE.

Step-by-Step Protocol:

-

Prepare the Protein: The protein to be labeled should be in an amine-free buffer (e.g., PBS or HEPES) at a pH between 8.0 and 9.0 to ensure that the primary amines are deprotonated and available for reaction.[4][6][27][28] The recommended protein concentration is 2-10 mg/mL.[4][27]

-

Prepare the Dye Solution: Immediately before use, dissolve the CY5-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][28]

-

Labeling Reaction: Add the dissolved CY5-SE to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 is often recommended.[27] Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

-

Purification: Remove the unreacted dye from the labeled protein using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[1][28]

Conclusion

A thorough understanding and accurate characterization of the spectral properties of CY5-SE triethylamine salt are fundamental to its successful application in research and development. By considering the core photophysical parameters, the influence of the microenvironment, and employing robust experimental protocols, researchers can ensure the generation of high-quality, reproducible data. This guide serves as a comprehensive resource to empower scientists in leveraging the full potential of this versatile far-red fluorophore.

References

-

National Center for Biotechnology Information. Enhanced Fluorescence of Cy5-Labeled DNA Tethered to Silver Island Films. [Link]

-

ResearchGate. The effect of triethylamine on dye-sensitized upconversion luminescence and its application in nanoprobes and photostability. [Link]

-

Evident Scientific. Fluorescence Excitation and Emission Fundamentals. [Link]

-

ResearchGate. Solvatochromism and Solvation Dynamics of Structurally Related Cyanine Dyes | Request PDF. [Link]

-

ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]

-

National Institutes of Health. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. [Link]

-

ResearchGate. Which quenchers are compatible with Cy5 or Cy5.5 fluorophore marked probes? [Link]

-

RSC Publishing. The effect of triethylamine on dye-sensitized upconversion luminescence and its application in nanoprobes and photostability. [Link]

- Google Patents.

-

Jena Bioscience. Cy5 Protein Labeling Kit. [Link]

-

National Center for Biotechnology Information. Cy5 Dye Cassettes Exhibit Through-Bond Energy Transfer and Enable Ratiometric Fluorescence Sensing. [Link]

-

Analytical Methods (RSC Publishing). Cy5/BHQ dye–quencher pairs in fluorogenic qPCR probes: effects of charge and hydrophobicity. [Link]

-

MDPI. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations. [Link]

-

NSF Public Access Repository. termination of relative fluorescence quantum yields of transparent samples. [Link]

-

Labinsights. A Guide to Fluorescent Dyes in Life Science Research. [Link]

-

Edinburgh Instruments. Fluorescence Spectroscopy | Measuring Fluorescence Sample. [Link]

-

National Center for Biotechnology Information. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes. [Link]

-

Assay Genie. Protein Cy5 Labeling Kit (#BN01056). [Link]

-

National Institutes of Health. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. [Link]

-

HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

FMRC. 2 Tutorial on Fluorescence and. [Link]

-

ResearchGate. Can anyone help me with my protein labeling with Cy5-malemide dye? [Link]

-

ACS Publications. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. [Link]

-

UCI Department of Chemistry. An Introduction to Fluorescence Spectroscopy. [Link]

-

Addgene Blog. Choosing the B(right)est Fluorescent Protein: Photostability. [Link]

-

ResearchGate. Fluorescence intensity measurements versus concentration of Cy5 in water.. [Link]

Sources

- 1. CY5 triethylamine salt | TargetMol [targetmol.com]

- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 3. Enhanced Fluorescence of Cy5-Labeled DNA Tethered to Silver Island Films: Fluorescence Images and Time-Resolved Studies Using Single-Molecule Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Cy5-SE (triethylamine salt) | CAS 1497420-70-8 | Cayman Chemical | Biomol.com [biomol.com]

- 8. apexbt.com [apexbt.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The effect of triethylamine on dye-sensitized upconversion luminescence and its application in nanoprobes and photostability - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. trilinkbiotech.com [trilinkbiotech.com]

- 16. Cy5/BHQ dye–quencher pairs in fluorogenic qPCR probes: effects of charge and hydrophobicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US7511284B2 - Photostabilisation of fluorescent dyes - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. blog.addgene.org [blog.addgene.org]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. Cy5 Dye Cassettes Exhibit Through-Bond Energy Transfer and Enable Ratiometric Fluorescence Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 24. faculty.washington.edu [faculty.washington.edu]

- 25. chem.uci.edu [chem.uci.edu]

- 26. static.horiba.com [static.horiba.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to CY5-SE (triethylamine salt): Structure, Bioconjugation, and Application Insights

This guide provides a comprehensive technical overview of CY5 Succinimidyl Ester (CY5-SE), specifically in its triethylamine salt form. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical application workflows, and critical considerations for achieving robust and reproducible results in fluorescent labeling.

Foundational Principles: Understanding CY5-SE

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, renowned for its performance in the far-red region of the electromagnetic spectrum. This spectral characteristic is a significant advantage, as it minimizes interference from the natural autofluorescence of biological samples, thereby enhancing the signal-to-noise ratio in various applications[1].

The molecule discussed herein is a derivative, CY5-SE, where the "SE" denotes a Succinimidyl Ester (also known as an NHS ester). This functional group is an amine-reactive moiety, making CY5-SE an effective tool for covalently labeling biomolecules that possess primary amine groups (-NH₂), such as the lysine residues in proteins or amine-modified oligonucleotides[2][3]. The triethylamine salt formulation specifically enhances the solubility of the dye in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which is a critical first step in most labeling protocols[4].

Chemical Identity and Structure

The precise chemical identity of the CY5-SE triethylamine salt is crucial for understanding its reactivity and properties. It is the sulfonated, hydrophilic version of the dye, which improves its behavior in aqueous buffer systems once introduced for the labeling reaction.

-

Formal Name: 2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, inner salt, compd. with N,N-diethylethanamine[5][6]

The structure consists of three key components: the Cy5 fluorophore core responsible for its spectral properties, the N-hydroxysuccinimide (NHS) ester reactive group, and the triethylamine counterion.

Caption: Core functional components of CY5-SE.

Photophysical Properties

The utility of CY5-SE is defined by its spectral characteristics. It is optimally excited by laser lines commonly available on imaging systems and flow cytometers, such as the 633 nm or 647 nm lines[1][2].

| Property | Typical Value | Source |

| Excitation Maximum (λex) | 646 - 649 nm | [5][7] |

| Emission Maximum (λem) | 662 - 670 nm | [5][7] |

| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | |

| Quantum Yield | ~0.2 | |

| Recommended Storage | -20°C, desiccated | [2][8] |

The Bioconjugation Workflow: A Self-Validating System

The success of any experiment involving CY5-SE conjugates hinges on a robust and well-controlled labeling process. The following protocol is designed as a self-validating system, where the rationale behind each step ensures predictable outcomes and simplifies troubleshooting.

The Underlying Chemistry: Amine Reactivity

The core of the labeling process is the reaction between the succinimidyl ester of CY5-SE and a primary amine on the target biomolecule. This reaction forms a stable, covalent amide bond, permanently attaching the fluorophore to the target.

Caption: NHS ester reaction with a primary amine.

Causality: The reaction is highly pH-dependent. At a pH below ~7.5, the primary amine (R-NH₂) is protonated (R-NH₃⁺), rendering it non-nucleophilic and thus unreactive. Conversely, at a pH above ~9.0, the NHS ester itself becomes increasingly susceptible to hydrolysis, where it reacts with water instead of the target amine. This hydrolysis competes with the desired reaction, reducing labeling efficiency[8]. Therefore, maintaining a pH of 8.0-9.0 is a critical parameter for maximizing the yield of the conjugate while minimizing dye degradation[7][9].

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for labeling a generic protein. Adjustments may be necessary based on the specific biomolecule.

A. Reagent Preparation (The Foundation)

-

Biomolecule Buffer Exchange (Critical): The biomolecule must be in an amine-free buffer. Buffers like Tris or glycine contain primary amines and will compete with the target for reaction with the dye, drastically reducing labeling efficiency[7][8][9].

-

Action: Dialyze or use a spin column to exchange the biomolecule into a suitable buffer, such as 1X PBS (Phosphate-Buffered Saline) or a sodium bicarbonate buffer.

-

Validation: Ensure the final buffer pH is between 8.0 and 9.0. Adjust with 1 M sodium bicarbonate if necessary[7][9]. The recommended protein concentration is 2-10 mg/mL to ensure high labeling efficiency[7].

-

-

CY5-SE Stock Solution: The NHS ester is moisture-sensitive.

-

Action: Allow the vial of CY5-SE to equilibrate to room temperature before opening to prevent condensation. Add anhydrous DMSO or DMF to create a 10 mM stock solution[7][10].

-

Validation: The solution should be prepared fresh and used immediately. For storage, create single-use aliquots and store at -20°C, protected from light and moisture[8].

-

B. Conjugation Reaction (The Core Process)

-

Molar Ratio Calculation: The ratio of dye to biomolecule determines the final Degree of Labeling (DOL). A molar ratio of 10:1 (dye:protein) is a common starting point[7][11].

-

Reaction Incubation:

C. Purification (Isolating the Product)

-

Separation Principle: It is essential to remove any unreacted, free CY5-SE dye from the final conjugate solution, as it can cause high background fluorescence. Gel filtration chromatography (e.g., using a Sephadex G-25 column) is an effective method, separating molecules based on size. The larger protein-dye conjugate will elute first, while the smaller, free dye molecules are retained and elute later[7][8].

-

Action: Load the reaction mixture onto a pre-equilibrated G-25 column.

-

Validation: Elute with PBS (pH 7.2-7.4) and collect the colored fractions corresponding to the labeled protein. The desired conjugate is typically the first colored band to elute from the column.

-

Caption: Bioconjugation workflow for CY5-SE.

Quality Control: Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, is a critical quality control parameter. It can be determined using absorption spectrophotometry.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~649 nm (A₆₄₉).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

-

Protein Conc. (M) = [A₂₈₀ - (A₆₄₉ × CF)] / ε_protein

-

Where CF is the correction factor (A₂₈₀ / A₆₄₉) for the free dye (typically ~0.04 for Cy5).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the dye concentration.

-

Dye Conc. (M) = A₆₄₉ / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy5 at 649 nm (~250,000 M⁻¹cm⁻¹).

-

-

-

Calculate the DOL.

-

DOL = Dye Conc. (M) / Protein Conc. (M)

-

Trustworthiness: A DOL between 2 and 4 is often ideal for antibody labeling. Over-labeling can lead to self-quenching of the dye, reducing fluorescence, and may also impact the biological activity of the protein[2].

Applications and Considerations

CY5-SE is a versatile tool for a multitude of applications where sensitive detection is required.

-

Fluorescence Microscopy & Flow Cytometry: Its brightness and far-red emission make it ideal for imaging and cell sorting, minimizing spectral overlap with other common fluorophores (like GFP or FITC) and reducing cellular autofluorescence[1].

-

Protein & Peptide Labeling: Used to track proteins in various assays, including immunoassays and protein-protein interaction studies[2][13].

-

Oligonucleotide Labeling: Amine-modified DNA or RNA can be labeled for use as probes in techniques like Fluorescence In Situ Hybridization (FISH)[1][].

Expert Insight: While highly effective, researchers should be aware that the fluorescence of cyanine dyes can be sensitive to their local environment. For instance, the fluorescence intensity of Cy5 has been shown to be dependent on the adjacent DNA sequence when labeling oligonucleotides[15]. This underscores the importance of consistent experimental conditions and careful data interpretation.

Conclusion

CY5-SE (triethylamine salt) is a powerful and widely used reagent for fluorescently labeling biomolecules. By understanding its core chemistry, adhering to a robust, self-validating protocol, and performing essential quality control checks, researchers can generate high-quality conjugates for a wide range of sensitive and specific bioanalytical applications. The key to success lies not just in following steps, but in understanding the causality behind them—from the critical importance of buffer composition and pH to the final purification that ensures a clean, functional product.

References

-

Cy5 Spectrum: Key Properties & Applications | baseclick. baseclick GmbH. [Link]

-

Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product? | ResearchGate. ResearchGate. [Link]

-

What is the difference between Sulfo-Cyanine5 (Cy5) and Cy5 NHS Ester? Which one is more suitable for live cell tracking? | ResearchGate. ResearchGate. [Link]

-

Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA | Bioconjugate Chemistry. ACS Publications. [Link]

Sources

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. vectorlabs.com [vectorlabs.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Cy5-SE (triethylamine salt) | CAS 1497420-70-8 | Cayman Chemical | Biomol.com [biomol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. apexbt.com [apexbt.com]

- 11. CY5-SE | Cy5 NHS Ester | Kif15 | Labeled peptide | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

Topic: Navigating the Aqueous Solubility of CY5-SE (triethylamine salt): A Technical Guide for Bioconjugation

An In-depth Technical Guide for Researchers

Abstract

The question of whether CY5-SE (Cyanine5-Succinimidyl Ester) is water-soluble is a critical point of inquiry for researchers designing bioconjugation experiments. The answer, however, is not a simple affirmative or negative; it is fundamentally dependent on the specific molecular structure of the Cy5 dye . This guide elucidates that the term "CY5-SE" is often used colloquially to refer to two distinct chemical entities: a non-sulfonated, hydrophobic version and a sulfonated, hydrophilic version (Sulfo-Cy5-SE). The presence of sulfonate (SO₃⁻) groups dramatically enhances aqueous solubility. This whitepaper provides a detailed examination of the chemical principles governing this solubility, offers quantitative data, and presents field-proven protocols for the successful dissolution and application of both dye forms in labeling proteins, oligonucleotides, and other biomolecules.

Introduction: The Challenge of Aqueous Bioconjugation

Cyanine5 (Cy5) is a far-red fluorescent dye prized in biological imaging and detection for its high extinction coefficient, favorable quantum yield, and emission spectrum that minimizes autofluorescence from biological samples.[1][2] The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester functional group is one of the most common reactive moieties for labeling primary amines (-NH₂) on biomolecules, such as the ε-amine of lysine residues in proteins or amine-modified oligonucleotides.[1][2][3]

The success of any bioconjugation reaction hinges on the mutual solubility of the reactants in a suitable buffer system. Many proteins and nucleic acids are sensitive to organic solvents, making aqueous buffers the preferred reaction medium. Therefore, the water solubility of the reactive dye is not merely a matter of convenience but a critical parameter for preserving the structural integrity and biological activity of the target molecule. This guide will dissect the factors that determine the aqueous solubility of CY5-SE and provide actionable insights for laboratory practice.

The Decisive Factor: Sulfonation and its Impact on Hydrophilicity

The core determinant of CY5-SE's water solubility is the presence or absence of sulfonic acid groups on the cyanine core structure.

-

Non-Sulfonated CY5-SE: This form lacks sulfonate groups. Its structure is predominantly hydrophobic, leading to very poor solubility in water and a tendency to form aggregates in aqueous solutions.[1][4][5] For effective use, it must first be dissolved in an organic co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before being introduced to the aqueous reaction mixture.[5][6][7]

-

Sulfonated CY5-SE (Sulfo-Cy5-SE): This variant incorporates one or more negatively charged sulfonate groups.[4] These groups are highly polar and readily interact with water molecules, rendering the entire dye molecule hydrophilic and water-soluble.[4][8][9] This version is the ideal choice for labeling biomolecules that are sensitive to organic solvents.[5][10]

The triethylamine salt formulation serves to neutralize the charge of the sulfonate groups in the solid state, which can improve the dye's stability and ease of reconstitution in solvents like DMSO or DMF.[1] However, it is the underlying sulfonation of the dye's core structure that dictates its behavior in water.

Mechanism of Amine Reactivity

Regardless of sulfonation, the labeling chemistry remains the same. The succinimidyl ester is a highly efficient acylating agent. In an aqueous buffer with a slightly alkaline pH (typically 8.0-9.0), the primary amine of a lysine residue is deprotonated, rendering it nucleophilic. This amine attacks the carbonyl carbon of the NHS ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide as a byproduct.

Quantitative Solubility Data

Solubility data reported by various manufacturers can differ based on the exact formulation (e.g., specific salt, degree of sulfonation). It is imperative to consult the technical data sheet for the specific product lot being used. The following table summarizes representative data.

| Solvent | CY5-SE (Non-Sulfonated) | Sulfo-Cy5-SE (Triethylamine Salt) | Rationale & Causality |

| Water / PBS | Very Poor (~0.19 mM)[5] | Soluble. Reported values include 1 mg/mL in PBS (pH 7.2)[11][12], 2 mg/mL in H₂O[13], and ≥ 5.88 mg/mL in H₂O[14] | Sulfonate groups confer hydrophilicity, enabling direct dissolution in aqueous media. The non-sulfonated version is hydrophobic and aggregates. |

| DMSO | Good. 20-75 mg/mL[13] | Good. 27-30 mg/mL[11][15] | The polar aprotic nature of DMSO effectively solvates both dye forms, making it the preferred solvent for creating high-concentration stock solutions. |

| DMF | Good. ~75 mg/mL | Good. ~30 mg/mL[11] | Similar to DMSO, DMF is an effective organic solvent for cyanine dyes. |

Field-Proven Methodologies and Protocols

The choice of dissolution protocol is dictated entirely by the dye's sulfonation status. Adherence to the correct procedure is critical to avoid dye precipitation, ensure reaction efficiency, and prevent hydrolysis of the reactive ester.

Protocol 1: Dissolution of Sulfo-Cy5-SE (Water-Soluble Form)

This protocol is for dyes explicitly designated as "sulfonated," "sulfo-," or confirmed to be water-soluble.

-

Buffer Preparation: Prepare the desired reaction buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.0-9.0). Buffers should be free of primary amines like Tris or glycine, as these will compete for reaction with the dye.[16]

-

Equilibration: Allow the vial of lyophilized Sulfo-Cy5-SE powder to warm to room temperature before opening to prevent moisture condensation.

-

Direct Reconstitution: Add the appropriate volume of the reaction buffer directly to the vial to achieve the desired final concentration for the labeling reaction (e.g., 1-10 µM).[15]

-

Mixing: Vortex the vial gently for 1-2 minutes until the dye is fully dissolved.

-

Immediate Use: The reconstituted dye solution should be used immediately due to the susceptibility of the NHS ester to hydrolysis in aqueous environments. Do not store the dye in an aqueous buffer.

Protocol 2: Dissolution of Non-Sulfonated CY5-SE (Water-Insoluble Form)

This is the standard protocol for hydrophobic cyanine dyes and requires the preparation of an organic stock solution.

-

Solvent Preparation: Obtain high-quality, anhydrous DMSO or DMF. The use of anhydrous solvent is critical, as any residual water will initiate hydrolysis of the NHS ester in the stock solution.[14]

-

Equilibration: Allow the vial of lyophilized CY5-SE powder to warm to room temperature before opening.

-

Stock Solution Preparation: Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).[6][13] Mix thoroughly by vortexing. Sonication may be required to aid dissolution.[13]

-

Storage of Stock Solution: This organic stock solution is more stable than an aqueous solution. If not used immediately, it should be aliquoted into single-use volumes and stored desiccated at -20°C or -80°C, protected from light.[14]

-

Addition to Reaction: For the labeling reaction, add the required volume of the DMSO stock solution to the aqueous protein solution. The final concentration of DMSO in the reaction mixture should typically be kept below 10% (v/v) to minimize its effect on protein stability.

Experimental Workflow: Protein Labeling and Purification

The following workflow outlines a typical antibody labeling experiment, integrating the critical dye preparation step.

Conclusion and Best Practices

The water solubility of CY5-SE (triethylamine salt) is exclusively determined by the presence of sulfonate groups on its core chemical structure.

-

For purely aqueous workflows , especially with sensitive biomolecules, Sulfo-Cy5-SE is the required reagent. It can be dissolved directly in amine-free buffers of appropriate pH immediately before use.

-

For standard CY5-SE (non-sulfonated) , dissolution is a two-step process requiring the preparation of a concentrated stock in an anhydrous organic solvent (DMSO/DMF) prior to its addition to the aqueous reaction.

As a Senior Application Scientist, my primary recommendation is to always verify the specific product information provided by the manufacturer. The terms "Cy5" and "Sulfo-Cy5" are not always used interchangeably and assuming water solubility without confirmation can lead to failed experiments, precipitated dye, and loss of valuable samples. By understanding the underlying chemistry of sulfonation, researchers can make informed decisions, design robust protocols, and achieve consistent, high-efficiency bioconjugation results.

References

-

What is the difference between Sulfo-Cyanine5 (Cy5) and Cy5 NHS Ester? ResearchGate. [Link]

-

Bioorthogonal site-selective conjugation of fluorescent dyes to antibodies: method and potential applications. National Center for Biotechnology Information. [Link]

-

Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA. ACS Publications. [Link]

-

Amersham Cy 5 Mono-Reactive Dye Pack. Cytiva. [Link]

Sources

- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 2. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Cy5-SE (triethylamine salt) | CAS 1497420-70-8 | Cayman Chemical | Biomol.com [biomol.com]

- 12. caymanchem.com [caymanchem.com]

- 13. CY5-SE | Cy5 NHS Ester | Kif15 | Labeled peptide | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. CY5 triethylamine salt | TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

Advanced Bioconjugation Kinetics: The Mechanism and Application of Cy5-SE Triethylamine Salt

Executive Summary

This technical guide details the physicochemical properties and labeling mechanics of Cyanine5 N-hydroxysuccinimide (NHS) ester, triethylamine salt . Unlike its potassium-salt counterparts, the triethylamine (TEA) salt variant is engineered for enhanced solubility in organic solvents (DMSO/DMF), facilitating high-efficiency labeling of proteins, peptides, and amine-modified oligonucleotides.[1]

This document moves beyond basic protocol listing to explore the causality of the conjugation reaction, the thermodynamic competition between aminolysis and hydrolysis, and the specific handling requirements dictated by the TEA counterion.

Chemical Architecture & Properties

To optimize labeling, one must understand the three functional components of the molecule:

-

The Chromophore (Cy5): A polymethine bridge connects two indole-like heterocycles. It provides the far-red fluorescence (Ex ~646 nm, Em ~662 nm), minimizing background autofluorescence in biological samples.

-

The Reactive Group (SE/NHS): The N-hydroxysuccinimide ester is the electrophilic warhead that targets primary amines.[2]

-

The Counterion (Triethylamine - TEA): This is the critical differentiator. While sulfonated cyanines are typically water-soluble (Potassium salts), the TEA salt renders the reagent highly soluble in anhydrous organic solvents. This allows for the preparation of high-concentration stock solutions (>10 mM) in DMSO or DMF without immediate hydrolysis, which is inevitable in aqueous buffers.

Quantitative Data Summary

| Parameter | Value / Characteristic |

| Molecular Weight | ~855.07 Da (varies slightly by specific sulfonation pattern) |

| Excitation Max | 646 - 649 nm |

| Emission Max | 662 - 670 nm |

| Extinction Coefficient ( | 250,000 |

| Correction Factor (280 nm) | 0.05 (5%) |

| Solubility | High in DMSO/DMF (due to TEA); Low in pure water |

| Reactive Target | Primary Amines ( |

Mechanism of Action: Nucleophilic Acyl Substitution

The labeling reaction is a nucleophilic acyl substitution . The process relies on the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester.

The Reaction Pathway[4][5][6][7]

-

Deprotonation: The primary amine on the protein (Lysine

-amino group, pKa ~10.5) must be deprotonated to function as a nucleophile. This requires a buffer pH significantly alkaline (pH 8.3–9.0) to shift the equilibrium toward the uncharged state ( -

Tetrahedral Intermediate: The lone pair of the amine attacks the ester carbonyl, forming a transient tetrahedral intermediate.[3]

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) ring as a leaving group.[3]

-

Amide Bond Formation: The result is a stable, covalent amide bond linking the Cy5 fluorophore to the biomolecule.

The Hydrolysis Trap (Competitive Inhibition)

Water is also a nucleophile. In aqueous buffers, water competes with the protein amine to attack the NHS ester. If water attacks, the dye hydrolyzes into a non-reactive carboxylic acid (Cy5-COOH). This "dead" dye cannot label protein but still contributes to background fluorescence if not removed.

Expert Insight: The rate of hydrolysis increases with pH.[2][3] Therefore, the reaction is a race: you must drive aminolysis (labeling) faster than hydrolysis. High protein concentration (>2 mg/mL) favors aminolysis by increasing the effective concentration of the desired nucleophile.

Figure 1: Kinetic competition between the desired aminolysis pathway (Green) and the hydrolytic degradation pathway (Red).

Optimized Experimental Protocol

This protocol is designed for the TEA salt variant, emphasizing the use of organic co-solvents to prevent precipitation.

Critical Reagents

-

Cy5-SE TEA Salt: Store at -20°C, desiccated.

-

Anhydrous DMSO or DMF: Crucial. Do not use "wet" organic solvents.

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.3–8.5.-

Warning: Avoid Tris, Glycine, or BSA-containing buffers. These contain amines that will scavenge the dye.[4]

-

Step-by-Step Workflow

Phase 1: Preparation

-

Protein Buffer Exchange: If the protein is in Tris or contains azide, dialyze or spin-column exchange it into the Labeling Buffer. Adjust concentration to 2–10 mg/mL .

-

Why: Low concentrations (<1 mg/mL) result in poor labeling efficiency due to hydrolysis dominance.

-

-

Dye Solubilization: Dissolve Cy5-SE TEA salt in anhydrous DMSO to a concentration of 10 mg/mL .

-

Why: The TEA salt is lipophilic. Dissolving directly in buffer may cause micro-precipitation, reducing reactivity.

-

Phase 2: Conjugation[5]

-

Molar Ratio Calculation: Calculate the volume of dye needed for a 10-fold molar excess (Dye:Protein).

-

Formula:

[6]

-

-

Addition: Slowly add the dye/DMSO solution to the protein while gently vortexing.

-

Limit: Keep final DMSO volume < 10% to avoid protein denaturation.

-

-

Incubation: Incubate for 1 hour at Room Temperature in the dark with continuous gentle agitation.

Phase 3: Purification[7]

-

Quenching (Optional): Add 10% volume of 1M Tris (pH 8.0) to stop the reaction.

-

Separation: Remove free dye using a Desalting Column (e.g., Sephadex G-25) or Dialysis Cassette.

-

Visual Cue: You will see two bands on a column: the fast-moving blue band is the conjugate; the slow-moving blue band is the free dye.

-

Figure 2: Operational workflow for Cy5-SE TEA salt conjugation, highlighting the organic solvent integration step.

Quality Control: Calculating Degree of Labeling (DOL)

Validation is performed via UV-Vis spectroscopy. You must correct for the dye's absorbance at 280 nm, as Cy5 absorbs slightly at the protein's characteristic wavelength.

Constants:

- (at 650 nm)

- (e.g., IgG ~203,000)

- (Correction Factor for Cy5)

Equations:

-

Corrected Protein Concentration (

): -

Degree of Labeling (Moles Dye per Mole Protein):

Target: An optimal DOL for an antibody is typically 3–5 dyes/molecule . Higher ratios may lead to self-quenching (reduced brightness) or antibody precipitation.

References

-

GE Healthcare (Cytiva). (2024).[1] CyDye NHS Esters: Labeling Protocols and Technical Information.Link

-

Thermo Fisher Scientific. (2025). Amine-Reactive Crosslinker Chemistry: Mechanism of NHS Ester Reactions.Link

-

Lumiprobe Corporation. (2024). Cyanine5 NHS ester: Protocol and Properties.Link

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

AAT Bioquest. (2024). Cy5 NHS Ester Product Specifications and Correction Factors.Link

Sources

- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CY5 triethylamine salt | TargetMol [targetmol.com]

CY5-SE (triethylamine salt) CAS number and supplier information

Technical Whitepaper: Cy5-SE (Triethylamine Salt) – High-Fidelity Bioconjugation

Executive Summary

Cy5-SE (Triethylamine salt), formally Cy5 N-hydroxysuccinimide (NHS) ester, represents a critical class of far-red fluorescent probes used in high-sensitivity proteomic imaging and flow cytometry.[1] Unlike its potassium-salt counterparts, the triethylamine (TEA) salt variant is engineered specifically for superior solubility in organic solvents (DMSO/DMF).[2] This physicochemical property allows for the preparation of high-concentration stock solutions (>10 mM) without precipitation, ensuring precise stoichiometry during the labeling reaction—a non-negotiable requirement for antibody-drug conjugate (ADC) development and quantitative fluorescence resonance energy transfer (FRET) assays.

Chemical Identity & Physicochemical Properties

The TEA salt counterion modulates the hydrophobicity of the Cy5 fluorophore, facilitating its dissolution in anhydrous organic carriers while maintaining water solubility upon dilution into aqueous reaction buffers.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | Cy5 NHS Ester (Triethylamine Salt) |

| CAS Number | 1497420-70-8 |

| Molecular Weight | ~855.07 Da (varies slightly by stoichiometry) |

| Reactive Moiety | N-hydroxysuccinimide (NHS) ester |

| Solubility | High in DMSO, DMF, Ethanol; Soluble in PBS |

| Excitation Max | 646–651 nm (Far-Red) |

| Emission Max | 662–670 nm |

| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ |

| Correction Factor (280nm) | 0.05 (typically) |

Mechanism of Action: Amine Acylation

The core utility of Cy5-SE lies in the NHS ester's ability to react specifically with primary amines (

Critical Mechanistic Insight: The reaction is pH-dependent. The amine on the protein must be deprotonated (nucleophilic) to attack the carbonyl carbon of the NHS ester. However, high pH (>9.0) accelerates the hydrolysis of the NHS ester, rendering it non-reactive. Therefore, a pH window of 8.3–8.5 is optimal to balance reactivity vs. hydrolysis.

Figure 1: The nucleophilic substitution pathway.[1] The primary amine attacks the NHS ester carbonyl, displacing the NHS group to form a permanent amide linkage.

Sourcing Information

For reproducible bioconjugation, purity (>95%) and salt form confirmation are essential. The following suppliers are validated sources for the Triethylamine (TEA) salt variant (CAS 1497420-70-8).

Table 2: Supplier Matrix

| Supplier | Catalog / Ref | Purity | Notes |

| Cayman Chemical | Item No. 30387 | ≥95% | Explicitly lists TEA salt; lyophilized solid.[1] |

| AbMole | M5218 | >95% | Cost-effective for bulk; confirms CAS 1497420-70-8.[1] |

| MedChemExpress | HY-D0030 | ≥98% | High purity grade; suitable for in vivo probe development.[1] |

| AAT Bioquest | Cat# 151 | N/A | Notes "Triethylammonium salts" for improved DMSO reconstitution.[1] |

High-Fidelity Labeling Protocol

Pre-requisite: Ensure the protein is in an amine-free buffer (PBS, Borate, or Carbonate). Tris and Glycine buffers are strictly prohibited as they will scavenge the dye.

Phase 1: Preparation

-

Protein Prep: Buffer exchange the target protein (e.g., IgG) into PBS (pH 7.4) or Sodium Bicarbonate (pH 8.3). Adjust concentration to 1–5 mg/mL.

-

Dye Stock: Dissolve Cy5-SE (TEA salt) in anhydrous DMSO to a concentration of 10 mg/mL.

-

Expert Tip: Do not prepare this stock in advance. Moisture in DMSO causes rapid hydrolysis. Use immediately.

-

Phase 2: Conjugation

-

Molar Excess Calculation: For antibodies, target a Dye-to-Protein (D/P) ratio of 10–20x molar excess in the reaction mix to achieve a final DOL (Degree of Labeling) of 2–4.

-

Mixing: Add the calculated volume of Cy5-DMSO stock dropwise to the protein solution while gently vortexing.

-

Constraint: Keep final DMSO concentration <10% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark with continuous gentle agitation.

Phase 3: Purification & QC

-

Quenching: (Optional) Add 100 mM Tris or Glycine (pH 8.0) to quench unreacted dye.

-

Purification: Use a Desalting Column (e.g., Sephadex G-25, PD-10) or Dialysis Cassette (MWCO 10k) to remove free dye.

-

Visual Check: You will see two bands in the column—the fast-moving blue band is the conjugate; the slow-moving band is free dye.[1]

-

-

Analysis: Measure Absorbance at 280 nm (

) and 650 nm (

Figure 2: Step-by-step decision matrix for the conjugation workflow.

Quality Control: Calculating Degree of Labeling (DOL)

To validate the conjugate, calculate the average number of Cy5 molecules attached to each protein molecule.

Where:

- = Absorbance of conjugate at 650 nm.

-

= Molar concentration of protein (calculated using

-

Correction Factor: Cy5 contributes to

.[2][4] Corrected

Target DOL:

-

Antibodies: 2–4 dyes/molecule (Optimal). >6 leads to self-quenching and precipitation.

-

Peptides: 1 dye/molecule.

References

Sources

Methodological & Application

High-Fidelity Immunofluorescence: Conjugation and Application of Cy5-SE (Triethylamine Salt)

[1][2][3]

Technical Abstract & Strategic Rationale

This guide details the optimal utilization of Cy5-SE (triethylamine salt) for immunofluorescence (IF) microscopy.[1] While standard Cy5 salts (potassium/sodium) are common, the triethylamine (TEA) salt variant is engineered for enhanced lipophilicity. This physicochemical property ensures superior solubility in organic co-solvents (DMSO or DMF) required for the initial solubilization step in bioconjugation workflows, minimizing dye precipitation upon addition to aqueous protein solutions.

Why Cy5? Operating in the far-red spectrum (Ex/Em: ~649/670 nm), Cy5 is critical for high-sensitivity imaging.[2][1] It bypasses the high autofluorescence background inherent to biological tissues in the green/yellow (FITC/PE) channels, significantly improving signal-to-noise ratios in complex samples.[2][1]

Why the "SE" (Succinimidyl Ester)?

The N-hydroxysuccinimide (NHS) ester chemistry provides the most robust, permanent linkage to primary amines (

Technical Specifications

| Parameter | Specification | Notes |

| Chemical Name | Cyanine 5 NHS ester, Triethylamine salt | TEA salt enhances organic solubility.[2][1] |

| Excitation Max | 649 nm | Compatible with 633 nm (HeNe) or 647 nm (Kr-Ar) lasers.[2][1] |

| Emission Max | 670 nm | Far-Red channel (detectable by Cy5/Alexa647 filters).[2][1] |

| Extinction Coeff.[3][4][5][6][7][8] ( | High absorptivity = Bright signal.[2][1] | |

| Correction Factor ( | 0.05 | Critical for correcting protein concentration (A280).[2][1] |

| Reactive Group | NHS Ester (Succinimidyl Ester) | Reacts with primary amines (Lysine residues).[1][5] |

| Solubility | DMSO, DMF (Anhydrous) | Critical: Dissolve in organic solvent before aqueous buffer.[1][9] |

Mechanism of Action: NHS-Ester Conjugation[1][2]

The core of this application is the covalent attachment of the fluorophore to the antibody. The NHS ester targets deprotonated primary amines. Therefore, pH control is non-negotiable .

Figure 1: The nucleophilic attack of the antibody's primary amine on the Cy5-NHS ester carbon, resulting in a stable amide bond and the release of the NHS group.[2][1]

Protocol A: Antibody Conjugation (The "Tool Making")

Objective: Label 1 mg of IgG antibody with Cy5-SE.

Reagents Required[2][5][7][9][10][11][12][13][14][15]

-

Antibody: 1 mg IgG (Must be free of BSA, Gelatin, Tris, or Glycine).[1]

-

Reaction Buffer: 1M Sodium Bicarbonate (

), pH 8.3.[1] -

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

-

Purification: Sephadex G-25 Desalting Column (or dialysis cassette).[2][1]

Step-by-Step Methodology

-

Buffer Exchange (Critical Pre-Step):

-

Prepare the Antibody:

-

Prepare the Dye:

-

Dissolve 1 mg Cy5-SE in 100 µL anhydrous DMSO.

-

Note: Prepare this immediately before use.[12] NHS esters hydrolyze rapidly in moisture.

-

-

Conjugation Reaction:

-

Calculate the Molar Excess.[13] For IgGs, a 15-20x molar excess of dye is standard.[2][1]

-

Slowly add the calculated volume of Cy5-DMSO to the antibody solution while gently vortexing.

-

Constraint: Keep organic solvent volume <10% of total reaction volume to prevent protein denaturation.

-

Incubate: 1 hour at Room Temperature (RT) in the dark with gentle rotation.

-

-

Quenching (Optional but Recommended):

-

Add 10-20 µL of 1M Tris (pH 8.0) or Glycine to stop the reaction by consuming unreacted NHS esters.

-

-

Purification:

-

Pass the reaction mixture through a Sephadex G-25 spin column equilibrated with PBS.

-

Result: The fast-moving colored band is your labeled antibody. The slow-moving band trapped in the column is free dye.

-

Validation: Calculating Degree of Labeling (DOL)

You cannot trust a conjugate without measuring how much dye is attached. Too little = weak signal. Too much = quenching/precipitation.

Protocol:

-

Measure Absorbance at 280 nm (

) and 649 nm ( -

Calculate Protein Concentration (

): -

Calculate DOL:

(Where

Target Range: An optimal DOL for IgG is 3 to 7 dyes per molecule.

Protocol B: Immunofluorescence Staining[1]

Objective: High-contrast imaging of intracellular targets using the Cy5-conjugated antibody.

Reagents

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.[1]

-

Permeabilization: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 5% BSA or Normal Serum in PBS.

-

Stain: Cy5-Conjugated Antibody (from Protocol A).

-

Mounting Media: Antifade mountant (e.g., ProLong Gold).[1]

Workflow Diagram

Figure 2: Sequential workflow for immunofluorescence staining to ensure structural preservation and specific signal detection.[2][1]

Step-by-Step Methodology

-

Cell Preparation: Grow cells on coverslips.

-

Fixation: Incubate in 4% PFA for 15 minutes at RT. Wash 3x with PBS.

-

Permeabilization: Incubate in 0.1% Triton X-100 for 10 minutes. Wash 3x with PBS.

-

Note: Essential for intracellular targets; skip for surface proteins.

-

-

Blocking: Incubate in Blocking Buffer for 60 minutes at RT to saturate non-specific binding sites.

-

Staining (Direct):

-

Washing: Wash 3 x 5 minutes with PBS. Crucial: Agitate gently to remove background.

-

Nuclear Counterstain (Optional): Incubate with DAPI (0.5 µg/mL) for 5 minutes.

-

Mounting: Mount coverslip with antifade media. Cure overnight.

-

Imaging: Use a microscope equipped with a Cy5 filter set (Ex 625-650 / Em 670-720).[2][1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Signal | Hydrolyzed Dye | NHS esters degrade in moisture.[2][1] Use fresh DMSO stock. |

| No Signal | pH Mismatch | Conjugation buffer was < pH 8.0. Use 1M |

| High Background | Free Dye | Incomplete removal of unreacted dye. Re-run G-25 column. |

| High Background | Aggregation | Over-labeling (DOL > 8) causes hydrophobicity.[1] Use less dye. |

| Precipitation | Solvent Shock | Dye added too fast to aqueous buffer. Add dropwise + vortex. |

References

-

Thermo Fisher Scientific. Calculate dye:protein (F/P) molar ratios. Retrieved from [2][1]

-

AAT Bioquest. Protocol for Labeling IgG with Sulfo-Cyanine 5 NHS ester.[2][1][14] Retrieved from

-

Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.[9] Retrieved from [2][1]

-

Vector Laboratories. Cy5 NHS Ester Specifications and Usage. Retrieved from

-

Cayman Chemical. Cy5-SE (triethylamine salt) Product Information. Retrieved from [2][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Cy5-SE (triethylamine salt) | CAS 1497420-70-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. glenresearch.com [glenresearch.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 8. assaygenie.com [assaygenie.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. genecopoeia.com [genecopoeia.com]

- 13. interchim.fr [interchim.fr]

- 14. docs.aatbio.com [docs.aatbio.com]

Application Note: High-Fidelity Preparation of CY5-SE Labeled Antibodies for Flow Cytometry

Executive Summary

This application note details the precision engineering of Cy5-labeled antibodies using N-hydroxysuccinimide (NHS) ester chemistry (often denoted as CY5-SE). While commercially available conjugates exist, custom conjugation allows researchers to utilize specific clones, control the Degree of Labeling (DOL), and minimize batch-to-batch variability. This guide moves beyond standard recipes to explain the physicochemical rationale governing the reaction, ensuring high reproducibility and optimal signal-to-noise ratios in flow cytometry.

Key Technical Advantages of this Protocol:

-

pH-Modulated Specificity: Balances amine reactivity against hydrolysis to maximize yield.[1]

-

Stoichiometric Control: Prevents "over-labeling" (fluorophore quenching) and "under-labeling" (weak signal).[1]

-

Rigorous QC: Includes a mathematical framework for calculating the Fluorophore/Protein (F/P) ratio.[1]

Scientific Foundation: The Chemistry of Conjugation

The core mechanism relies on the nucleophilic attack of primary amines (

Reaction Mechanism

The Cy5-NHS ester includes a good leaving group (N-hydroxysuccinimide).[1] Under basic conditions, the deprotonated primary amine of the antibody attacks the ester, forming a stable amide bond and releasing NHS.[1]

Critical Constraint: The reaction competes with hydrolysis.[1] Water molecules can also attack the NHS ester, rendering the dye non-reactive.[1]

-

Implication: The dye stock must be prepared in anhydrous solvent (DMSO/DMF) immediately before use.[1]

-

Implication: The buffer pH must be optimized. Lysine pKa is ~10.[1]5. At pH 7.4 (PBS), most lysines are protonated (

) and unreactive.[1] Raising pH to 8.3–8.5 increases the fraction of unprotonated, nucleophilic amines without denaturing the antibody [1].[1]

Visualizing the Workflow

The following diagram outlines the critical path from raw antibody to flow cytometry validation.

Figure 1: Strategic workflow for CY5-SE antibody conjugation. The critical branching point at Step 2 highlights the competition between successful conjugation and hydrolysis.

Materials & Equipment

Reagents

-

Target Antibody: Purified, carrier-free (No BSA, Gelatin, or Azide). Concentration > 1 mg/mL.[1][2][3][4][5]

-

Cy5-NHS Ester: (e.g., Sulfo-Cyanine5 NHS ester).[6][7] Store at -20°C, desiccated.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.3. -

Purification Resin: Sephadex G-25 or Zeba™ Spin Desalting Columns (40K MWCO).

-

Storage Buffer: PBS pH 7.2 + 0.05% Sodium Azide + 1% BSA (added after quantification).

Equipment

Detailed Protocol

Phase 1: Antibody Preparation (Buffer Exchange)

Why: Commercial antibodies often contain Tris (an amine that reacts with the dye) or Sodium Azide (inhibits conjugation efficiency).[1]

-

If the antibody is in PBS/Azide or Tris: Use a desalting spin column equilibrated with PBS (pH 7.2–7.4) to remove contaminants.[1]

-

Crucial Step: Just before labeling, adjust the pH to 8.3 by adding 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5–9.0) .

Phase 2: Conjugation Reaction

Target: Achieve a Degree of Labeling (DOL) of 2–4 dyes per antibody.

-

Calculate Dye Molar Excess: For IgG (150 kDa), a 15-20x molar excess of dye is recommended.[1]

-

Prepare Dye Stock: Dissolve 1 mg Cy5-NHS in 100 µL Anhydrous DMSO (10 mg/mL).

-

Mix: Slowly add the calculated volume of Dye Stock to the Antibody solution while vortexing gently.

-

Incubate: 60 minutes at Room Temperature (20–25°C) in the dark . Rotation or gentle shaking is preferred.[1]

Phase 3: Purification (Removal of Free Dye)

Why: Unreacted dye causes high background noise in flow cytometry.[1]

-

Equilibrate a desalting column (e.g., PD-10 or Zeba Spin) with PBS.[1]

-

Load the reaction mixture carefully onto the center of the resin bed.

-

Elute with PBS.[1]

Quality Control: Calculating Degree of Labeling (DOL)

Accurate quantification requires correcting for the dye's absorbance at 280 nm.[1][10]

Constants for Cy5 and IgG:

-

Cy5 Extinction Coefficient (

): 250,000 -

Cy5 Correction Factor (

): 0.05 (Cy5 absorbs 5% as much at 280nm as it does at 650nm) [3].[1] -

IgG Extinction Coefficient (

): 203,000

Measurement Steps:

-

Measure Absorbance at 280 nm (

) and 650 nm ( -

Step A: Correct Protein Absorbance

[1] -

Step B: Calculate Protein Concentration (M)

[1] -

Step C: Calculate Dye Concentration (M)

[1] -

Step D: Calculate DOL (F/P Ratio)

Interpretation Table:

| DOL Value | Status | Action |

| < 1.5 | Under-labeled | Signal may be weak.[1] Repeat with higher dye molar excess (e.g., 30x).[1] |

| 2.0 – 4.0 | Optimal | Proceed to validation. Ideal for Flow Cytometry.[1][11] |

| > 6.0 | Over-labeled | High risk of fluorophore quenching and antibody aggregation.[1] Discard. |

Flow Cytometry Validation

Never assume a conjugate works based on DOL alone.[1] Functional validation is mandatory.[1]

Titration Protocol

-

Sample: Prepare

cells (positive control cell line) per tube. -

Serial Dilution: Prepare 6 tubes with 2-fold dilutions of the new Cy5-Ab (e.g., 10 µg/mL down to 0.3 µg/mL).

-

Stain: Incubate 30 mins at 4°C in the dark. Wash 2x with FACS Buffer.[1]

-

Acquire: Measure Mean Fluorescence Intensity (MFI) on the APC/Cy5 channel (Ex 633/640 nm, Em 660/670 nm).

-

Calculate Stain Index (SI):

Select the concentration that yields the highest SI, not necessarily the highest MFI.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low DOL (<1.0) | Hydrolysis of NHS ester | Use fresh anhydrous DMSO; ensure buffer pH is > 8.[1]0. |

| Low DOL (<1.0) | Competing Amines | Ensure Ab is dialyzed against PBS; remove Tris/Glycine.[1] |

| Precipitation | Over-labeling (Hydrophobic dye) | Reduce dye molar excess; add dye more slowly while vortexing.[1] |

| High Background | Free Dye remaining | Re-purify using a longer column or dialysis (10kDa MWCO).[1] |

| No Signal | Antibody Denaturation | Avoid vortexing vigorously; do not freeze/thaw repeatedly.[1] |

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (The definitive text on NHS chemistry).[1]

-

Jena Bioscience. (n.d.).[1] Cy5 Protein Labeling Kit Protocol. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

Application Notes and Protocols for CY5-SE Labeling of Antibodies

Introduction: Illuminating Biology with Covalent Fluorophore Conjugation

In the landscape of modern biological research and drug development, the precise detection and quantification of specific proteins are paramount. Fluorescently labeled antibodies are indispensable tools in a myriad of applications, including flow cytometry, immunohistochemistry, and in vivo imaging. The covalent attachment of a fluorophore to an antibody, a process known as bioconjugation, allows for the highly specific visualization of target antigens.

This guide provides a detailed, step-by-step protocol for the labeling of antibodies with Cyanine5-Succinimidyl Ester (CY5-SE). CY5 is a bright, far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 670 nm. Its succinimidyl ester (SE) functional group readily reacts with primary amines on the antibody, forming stable amide bonds. This document will not only outline the "how" but also the critical "why" behind each step, ensuring a robust and reproducible labeling process.

The Chemistry of Amine-Reactive Labeling

The foundation of CY5-SE antibody labeling lies in the reaction between the N-hydroxysuccinimide (NHS) ester of the dye and primary amine groups on the antibody.[1][2][3][4] These primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the antibody's polypeptide chains.

The reaction proceeds via nucleophilic acyl substitution, where the non-protonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5]

Sources

Advanced Application Note: CY5-SE for Single-Molecule Tracking

Executive Summary

Single-Molecule Tracking (SMT) requires fluorophores with exceptional photostability, brightness, and distinct blinking kinetics. Cyanine 5 Succinimidyl Ester (CY5-SE) is a premier choice for this application due to its high extinction coefficient (

This guide provides a rigorous protocol for labeling purified proteins with CY5-SE to achieve the optimal Degree of Labeling (DOL) required for SMT—typically 0.8–1.2 dyes per molecule . Unlike ensemble imaging, SMT demands precise control over stoichiometry to prevent steric hindrance or fluorescence quenching while ensuring continuous trajectory observation. We also detail the critical "Oxygen Scavenging System" (OSS) required to stabilize Cy5 against rapid photobleaching and dark-state intermittency (blinking).

Mechanism of Action: NHS-Ester Conjugation

CY5-SE utilizes an N-hydroxysuccinimide (NHS) ester group to react covalently with primary amines (

Reaction Chemistry: At a slightly basic pH (8.3–8.5), the nucleophilic amine attacks the carbonyl of the NHS ester, forming a stable amide bond and releasing the NHS leaving group.

Workflow Logic

-

Nucleophilic Attack: The unprotonated amine attacks the ester.

-

Competition: Hydrolysis of the NHS ester by water competes with the labeling reaction. High pH accelerates both, but pH 8.3 is the "Goldilocks" zone.

-

Purification: Unreacted dye must be rigorously removed to prevent high background in single-molecule assays.

Figure 1: Reaction Mechanism. The primary amine of the protein reacts with the NHS ester of Cy5 to form a stable conjugate. Hydrolysis is a competing pathway minimized by using anhydrous DMSO for dye stocks.

Experimental Protocol: Protein Labeling

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

CY5-SE: (Store at -20°C, desiccated). Dissolve in anhydrous DMSO immediately before use.

-

Target Protein: Purified, concentration >2 mg/mL (optimal 5–10 mg/mL).

-

Labeling Buffer: 100 mM Sodium Bicarbonate (

), pH 8.3.-

Critical: Must be free of primary amines (No Tris, Glycine, Ammonium).

-

-

Purification Column: Sephadex G-25 (e.g., PD-10 or NAP-5) or Zeba Spin Desalting Columns.

-

Storage Buffer: PBS or HEPES pH 7.4 + Glycerol (if freezing).

Step-by-Step Methodology

Step 1: Buffer Exchange

If the protein is in Tris or contains BSA/Gelatin, exchange it into the Labeling Buffer using a spin concentrator (MWCO appropriate for protein size) or dialysis.

-

Why? Tris contains amines that will scavenge the dye, leading to 0% protein labeling.

Step 2: Dye Preparation

Dissolve 1 mg of CY5-SE in 100

-

Note: Calculate the molar concentration. MW of Cy5-NHS is approx 750–800 Da (check specific vial).

- .

Step 3: Conjugation Reaction (The "SMT Ratio")

For ensemble assays, a 10-20x molar excess of dye is common. For SMT, this is dangerous. Over-labeling leads to self-quenching and aggregation.

-

Target: 1:1 labeling stoichiometry.

-

Protocol: Add 3–5 molar equivalents of CY5-SE to the protein solution.

-

Example: If Protein is 50

M, add Dye to final 150–250 -

Incubate for 1 hour at Room Temperature in the dark with gentle rotation.

Step 4: Purification

Separate free dye from labeled protein immediately.

-

Method: Gravity flow size-exclusion (Sephadex G-25) is preferred over spin columns for higher purity.

-

Elute with PBS or SMT Imaging Buffer. The first colored band is the protein; the second (slower) band is free dye.

Step 5: Determine Degree of Labeling (DOL)

Measure Absorbance at 280 nm (

-

for Cy5

- is the correction factor for Cy5 absorbance at 280 nm.

-

Acceptance Criteria: For SMT, DOL should be 0.8 – 1.5 . If DOL > 2, repeat with less dye.

Single-Molecule Imaging Setup

To track single Cy5 molecules, one must overcome the background fluorescence and the dye's inherent instability (blinking).

Optical Configuration (TIRF)

Total Internal Reflection Fluorescence (TIRF) microscopy is mandatory to restrict excitation to ~100 nm above the coverslip, eliminating background from bulk solution.

Figure 2: TIRF Optical Path. A 640 nm laser induces an evanescent field. Fluorescence is collected by a high NA objective and imaged onto an EMCCD or sCMOS camera.

The "GLOX" + Trolox Buffer System

Cy5 is prone to "blinking" (entering a dark triplet state) and photobleaching via reaction with singlet oxygen. An Oxygen Scavenging System (OSS) is mandatory for continuous tracking.

Table 1: Optimized SMT Imaging Buffer

| Component | Concentration | Function |

| Buffer Base | 50 mM Tris-HCl, pH 8.0, 10 mM NaCl | Physiological environment. |

| Glucose | 0.4% (w/v) | Substrate for oxidase. |

| Glucose Oxidase | 0.5 mg/mL | Consumes Oxygen. |

| Catalase | 40 | Removes |

| Trolox | 2 mM (Aged or UV-treated) | Triplet State Quencher. Prevents blinking. |

| COT (Optional) | 2 mM Cyclooctatetraene | Additional photostabilizer. |

-

Trolox Note: Pure Trolox is less effective. "Aged" Trolox (exposed to light/air for days) or UV-treated Trolox contains Trolox-quinone, which actively repairs the fluorophore's radical states, suppressing blinking [1].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Labeling (DOL ~ 0) | Buffer contained amines (Tris). | Dialyze protein into PBS or Carbonate buffer before labeling. |

| Protein Aggregation | Hydrophobic effect of Cy5; Over-labeling. | Use Sulfo-Cy5 (water soluble) instead of Cy5-SE. Aim for lower DOL (0.5). |

| Fast Photobleaching | Oxygen present; No Trolox. | Freshly prepare GLOX buffer. Ensure chamber is sealed (wax/epoxy). Add Trolox. |

| Blinking (Trajectory Gaps) | Triplet state accumulation.[2] | Increase Trolox concentration. Use "Aged" Trolox. |

| High Background | Free dye remaining. | Re-purify using a longer column (e.g., Superdex 200). |

References

-

Cordes, T., Vogelsang, J., & Tinnefeld, P. (2009). On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. Journal of the American Chemical Society, 131(41), 14990–14999. Link

-

Roy, R., Hohng, S., & Ha, T. (2008). A practical guide to single-molecule FRET. Nature Methods, 5(6), 507–516. Link

-

Joo, C., & Ha, T. (2012). Preparation of Single-Molecule Samples. Cold Spring Harbor Protocols. Link

-

Gebhardt, J. C. M., et al. (2013). Single-molecule imaging of transcription factor binding to DNA in live mammalian cells. Nature Methods, 10(5), 421–426. Link

-

Zheng, Q., et al. (2014). Ultra-stable organic fluorophores for single-molecule research. Chemical Society Reviews, 43(4), 1044-1056. Link

Sources

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with CY5-SE

Technical Support Center: High-Fidelity Protein Labeling with CY5-SE

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your fluorescence signal is weak, your protein precipitated, or your Degree of Labeling (DOL) is mathematically impossible.

CY5-SE (Succinimidyl Ester) chemistry is robust but unforgiving. It relies on a nucleophilic attack by primary amines (Lysine residues or N-termini) on the NHS-ester carbonyl. This reaction is a race against time: Aminolysis (labeling) vs. Hydrolysis (dye death). If you are experiencing low efficiency, you are losing this race.

Below is the technical framework to reverse that loss.

Phase 1: The Chemical Environment (Pre-Reaction)

Q: My dye stock is fresh, but labeling failed completely. What happened? A: You likely have "invisible" nucleophiles or water contamination.

-

The "Tris Trap": Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines. They are smaller and faster than your protein. If your storage buffer contains even 10 mM Tris, the dye will label the buffer, not your protein.

-